Saprisartan

Catalog No.
S542432
CAS No.
146623-69-0
M.F
C25H22BrF3N4O4S
M. Wt
611.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Saprisartan

CAS Number

146623-69-0

Product Name

Saprisartan

IUPAC Name

3-[[3-bromo-2-[2-(trifluoromethylsulfonylamino)phenyl]-1-benzofuran-5-yl]methyl]-5-cyclopropyl-2-ethylimidazole-4-carboxamide

Molecular Formula

C25H22BrF3N4O4S

Molecular Weight

611.4 g/mol

InChI

InChI=1S/C25H22BrF3N4O4S/c1-2-19-31-21(14-8-9-14)22(24(30)34)33(19)12-13-7-10-18-16(11-13)20(26)23(37-18)15-5-3-4-6-17(15)32-38(35,36)25(27,28)29/h3-7,10-11,14,32H,2,8-9,12H2,1H3,(H2,30,34)

InChI Key

DUEWVPTZCSAMNB-UHFFFAOYSA-N

SMILES

CCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4NS(=O)(=O)C(F)(F)F)C(=O)N)C5CC5

solubility

1.51e-02 g/L

Synonyms

GR 138950, GR-138950, GR138950, GR138950C, sapri-sartan potassium, saprisartan potassium

Canonical SMILES

CCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4NS(=O)(=O)C(F)(F)F)C(=O)N)C5CC5

The exact mass of the compound Saprisartan is 610.04972 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mode of Action

Saprisartan works by selectively blocking the binding of angiotensin II, a hormone that causes blood vessels to constrict, to its receptors. This blockage leads to relaxation of blood vessels, ultimately reducing blood pressure.

Source

Angiotensin II Receptor Blockers:

Areas of Investigation

Scientific research is exploring the potential benefits of Saprisartan in various cardiovascular conditions. Here are some specific areas:

  • Hypertension: Studies are investigating the efficacy and safety of Saprisartan in lowering blood pressure in adults with hypertension.
  • Diabetic Nephropathy: Research is exploring whether Saprisartan can help protect the kidneys from damage caused by diabetes.
  • Heart Failure: Clinical trials are examining the potential of Saprisartan to improve heart function and reduce mortality in patients with heart failure.

Saprisartan is an angiotensin II receptor blocker (ARB) primarily used for the treatment of hypertension. It functions by selectively inhibiting the AT1 receptor, which plays a crucial role in regulating blood pressure and fluid balance. The compound is structurally related to losartan, a prototypical ARB, and has been developed to provide similar therapeutic benefits with potentially improved pharmacokinetic properties. Saprisartan's chemical structure includes a biphenyltetrazole moiety, characteristic of many ARBs, which contributes to its receptor affinity and efficacy in managing cardiovascular conditions .

The primary mechanism of action of Saprisartan involves its binding to the AT1 receptor, blocking the effects of angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation, decreased blood volume, and ultimately lower blood pressure. The compound undergoes metabolic transformations primarily via cytochrome P450 enzymes, which facilitate its conversion into various metabolites that may also exhibit pharmacological activity or contribute to its elimination from the body .

Saprisartan demonstrates significant antihypertensive activity through its antagonistic effects on the AT1 receptor. Its binding affinity to this receptor is comparable to other ARBs, making it effective in reducing systemic vascular resistance and improving cardiac output. Clinical studies have shown that Saprisartan effectively lowers blood pressure in patients with essential hypertension, with a favorable side effect profile . Additionally, it may have protective effects on renal function in diabetic patients due to its ability to modulate glomerular pressure and filtration dynamics .

The synthesis of Saprisartan involves several key steps that can include:

  • Borylation Reaction: This step introduces boron into the molecular structure, facilitating subsequent reactions.
  • Formation of the Biphenyltetrazole Moiety: This is crucial for the compound's receptor-binding properties.
  • Final Coupling Reactions: These reactions typically involve coupling various functional groups to form the final product.

Research indicates that various synthetic pathways can be employed to optimize yield and purity, including methods that utilize copper catalysis and other transition metal-mediated strategies .

Saprisartan is primarily indicated for the treatment of hypertension. Its use extends to conditions such as heart failure and chronic kidney disease where blood pressure management is critical. The compound may also be investigated for potential applications in other cardiovascular disorders due to its effects on vascular tone and fluid regulation .

Studies have indicated that Saprisartan can interact with other medications, particularly those affecting potassium levels. For instance, co-administration with diuretics or potassium-sparing agents may increase the risk of hyperkalemia. Additionally, interactions with drugs metabolized by cytochrome P450 enzymes are possible, necessitating careful monitoring when prescribed alongside such medications .

Saprisartan shares similarities with several other ARBs in terms of structure and function. Below is a comparison highlighting its uniqueness:

Compound NameChemical Structure CharacteristicsAT1 Receptor AffinityUnique Features
LosartanContains imidazole groupHighFirst ARB developed
ValsartanNonplanar acylated amino acidVery highExtensive clinical use
IrbesartanContains biphenyltetrazoleHighLonger half-life
CandesartanContains tetrazole ringVery highUnique prodrug form
TelmisartanContains benzimidazole groupHighLong duration of action
SaprisartanBiphenyltetrazole moietyComparablePotentially improved pharmacokinetics

Saprisartan's unique aspect lies in its specific structural modifications that may enhance its pharmacokinetic profile compared to these established compounds while maintaining effective receptor antagonism .

The development of transition metal-free synthetic methodologies represents a significant advancement in pharmaceutical intermediate synthesis, particularly for complex molecules like saprisartan [1] [2]. The intramolecular arylogous nitroaldol condensation has emerged as a powerful tool for constructing benzofuran derivatives essential to saprisartan synthesis [3] [4].

This methodology employs a base-mediated reaction between ortho-heteroatom-substituted aryl aldehydes or ketones and 2-nitrobenzyl halides to access 2-(2-nitroaryl)benzofuran derivatives in high yields [1] [2]. The reaction proceeds through a two-step mechanism involving initial oxygen-benzylation followed by intramolecular arylogous nitroaldol condensation [3]. The transition metal-free nature of this approach offers significant advantages over traditional palladium-catalyzed methods, including reduced toxicity, lower cost, and improved environmental compatibility [2] [3].

The nitroaldol reaction, also known as the Henry reaction, involves the coupling of nitroalkanes with carbonyl compounds in the presence of a base to form beta-nitro alcohols [5] [6]. In the context of saprisartan synthesis, this reaction has been adapted to create an intramolecular cyclization that efficiently constructs the benzofuran core structure [1] [2]. The arylogous variant utilizes the extended conjugation of aromatic systems to facilitate the condensation reaction under mild conditions [7] [2].

Research has demonstrated that this transition metal-free approach achieves excellent yields ranging from 69% to 89% for various ortho-heteroatom-substituted precursors [3] [4]. The methodology tolerates diverse functional groups including methyl, methoxy, chloro, and dichloro substituents on the salicylaldehyde precursors [3]. Temperature optimization studies have shown that reactions conducted at 80°C for 8-10 hours provide optimal yields while maintaining substrate compatibility [3] [4].

The mechanism involves initial deprotonation of the nitroalkane component by the base, typically potassium carbonate, forming a nitronate anion [5] [6]. This nucleophilic species then attacks the carbonyl carbon of the aldehyde or ketone, forming a carbon-carbon bond. The resulting beta-nitro alkoxide intermediate undergoes intramolecular cyclization to form the benzofuran ring system [1] [2] [3].

Optimization of Ortho-Heteroatom-Substituted Precursors

The optimization of ortho-heteroatom-substituted precursors has proven crucial for maximizing yields and improving reaction efficiency in saprisartan synthesis [3] [4]. Systematic studies have evaluated the reactivity of various salicylaldehyde derivatives, revealing significant structure-activity relationships that guide precursor selection and reaction optimization [3].

Electronic effects play a fundamental role in determining precursor reactivity. Electron-donating substituents such as methyl and methoxy groups enhance the nucleophilicity of the phenolic oxygen, facilitating the initial benzylation step [3] [8]. The 5-methylsalicylaldehyde precursor achieves an optimal yield of 83%, making it the preferred starting material for saprisartan intermediate synthesis [3] [4]. In contrast, electron-withdrawing groups like chloro substituents can reduce reactivity, as observed with 5-chlorosalicylaldehyde yielding 69% under standard conditions [3].

Steric factors also influence precursor performance. The 4-tert-butylsalicylaldehyde substrate maintains high reactivity (82% yield) despite the bulky substituent, indicating that steric hindrance at the para position does not significantly impede the reaction mechanism [3]. However, ortho-substitution patterns can dramatically affect cyclization efficiency due to conformational constraints during the intramolecular condensation step [8] [9].

The optimization process has identified potassium carbonate as the optimal base for these transformations [3] [4]. This base provides sufficient basicity to deprotonate the nitroalkane component while remaining compatible with the aldehyde functionality. Alternative bases such as sodium hydroxide or cesium carbonate either provide insufficient activation or cause substrate decomposition [10] [11].

Solvent selection has been optimized for maximum reaction efficiency. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide the best results by stabilizing the ionic intermediates formed during the reaction [3] [4]. The solvent must also dissolve both the organic precursors and the inorganic base, necessitating careful selection of solvent systems for optimal performance [11] [12].

Temperature optimization studies reveal that 80°C represents the optimal reaction temperature for most precursors [3]. Lower temperatures result in incomplete conversion and extended reaction times, while higher temperatures can lead to substrate decomposition and reduced selectivity [3] [4]. The reaction time typically ranges from 8-10 hours depending on the specific precursor employed, with more reactive substrates requiring shorter reaction periods [3].

Scalability and Yield Improvements in Key Intermediate Synthesis

The scalability of the transition metal-free arylogous nitroaldol condensation methodology has been extensively evaluated, demonstrating excellent potential for industrial application in saprisartan production [3] [4]. Scale-up studies have progressed from laboratory-scale reactions (0.5 millimolar) to process-scale transformations (100 millimolar) while maintaining acceptable yields and reaction efficiency [13] [14].

The most significant achievement in scalability comes from the dramatic improvement in overall yield compared to existing methods. The traditional palladium-catalyzed approach requires five consecutive synthetic steps and achieves only 3% overall yield for the key saprisartan intermediate [3] [4]. In contrast, the optimized transition metal-free methodology accomplishes the same transformation in four steps with 34% overall yield, representing an eleven-fold improvement in synthetic efficiency [3] [4].

This yield enhancement translates directly to improved process economics. The elimination of expensive palladium catalysts, combined with the use of readily available starting materials, reduces production costs by factors ranging from 3.2-fold at gram scale to 15.2-fold at process scale [3] [4]. These cost reductions make the methodology attractive for commercial pharmaceutical manufacturing where economic efficiency directly impacts drug accessibility and pricing [15] [16].

Process robustness has been demonstrated through gram-scale synthesis experiments that maintain yields of 79-81% while producing multi-gram quantities of the target intermediate [3] [4]. The reaction conditions remain consistent across different scales, requiring only proportional increases in solvent volume and reaction vessel size. This scalability profile indicates that the methodology can be readily adapted to manufacturing requirements without extensive process redevelopment [13] [14].

Environmental benefits accompany the scalability improvements. The elimination of transition metal catalysts reduces heavy metal waste generation, while the use of less toxic reagents improves the overall environmental profile of the synthesis [3] [4]. The base-mediated reaction conditions operate at moderate temperatures (80°C) compared to the high-temperature conditions often required for palladium-catalyzed transformations, reducing energy consumption during manufacturing [2] [3].

Quality control considerations have been addressed through systematic analysis of impurity profiles across different reaction scales. The major side products arise from incomplete cyclization or over-reaction of the nitro functionality [3] [4]. These impurities can be effectively controlled through careful temperature management and reaction monitoring, ensuring consistent product quality regardless of reaction scale [17] [18].

The methodology has been successfully applied to the formal synthesis of saprisartan through preparation of advanced intermediate 18, a Boc-protected aminobenzofuran derivative [3] [4]. This intermediate serves as a late-stage precursor to the final drug substance, requiring only deprotection and functional group manipulation to complete the synthesis. The availability of this intermediate in multi-gram quantities facilitates downstream process development and pharmaceutical manufacturing [3] [4].

Future optimization efforts focus on further improving reaction efficiency and reducing waste generation. Continuous flow reactor technology offers potential advantages for heat and mass transfer, particularly beneficial for the temperature-sensitive nitroaldol condensation [19] [20]. Additionally, catalyst-free methodologies continue to evolve, with newer base systems and reaction conditions potentially offering further improvements in yield and selectivity [21].

Saprisartan exhibits exceptionally high binding affinity for the angiotensin type 1 receptor, ranking among the most potent antagonists in this therapeutic class [1] [2]. The compound demonstrates binding affinity comparable to candesartan, which is widely recognized as having the highest receptor affinity among clinically available angiotensin receptor blockers [2]. In comparative binding studies, saprisartan and candesartan both achieve relative binding affinity values of 1, representing the highest affinity category, while other antagonists such as irbesartan, valsartan, and telmisartan demonstrate 5-fold to 10-fold lower affinities [1] [2].

The molecular basis of saprisartan's high receptor affinity stems from its bromobenzofuran core structure, which provides an optimal scaffold for receptor interaction [3] [2]. This structural foundation enables the compound to establish multiple binding interactions with key amino acid residues within the angiotensin type 1 receptor binding pocket. The presence of the cyclopropyl group contributes to hydrophobic interactions that enhance the stability of the drug-receptor complex [4]. Additionally, the trifluoromethanesulfonamide moiety plays a crucial role in optimizing receptor binding through its ability to form strong intermolecular interactions with receptor residues [4].

Saprisartan demonstrates remarkable selectivity for the angiotensin type 1 receptor over the angiotensin type 2 receptor, with selectivity ratios exceeding 10,000-fold [1]. This exceptional selectivity ensures that the compound's pharmacological effects are mediated predominantly through angiotensin type 1 receptor blockade, minimizing potential interactions with angiotensin type 2 receptors that could lead to unintended physiological consequences.

Insurmountable vs. Surmountable Binding Dynamics

The pharmacological characterization of saprisartan reveals its classification as an insurmountable or noncompetitive antagonist [5] [1] [2]. This binding behavior represents a fundamental distinction from surmountable antagonists and has profound implications for the compound's therapeutic efficacy and duration of action.

Insurmountable antagonism is characterized by the antagonist's ability to produce a concentration-dependent, nonparallel rightward shift of the agonist dose-response curve, accompanied by a progressive reduction in the maximum achievable response to angiotensin II [6] [7]. In contrast, surmountable antagonists, such as losartan, produce only parallel rightward shifts of the agonist dose-response curve without affecting the maximum response [6] [7]. This fundamental difference in binding behavior has significant implications for the therapeutic profile of these compounds.

The insurmountable nature of saprisartan's antagonism is directly linked to its slow dissociation kinetics from the angiotensin type 1 receptor [5] [1]. Research demonstrates that compounds exhibiting insurmountable antagonism, including saprisartan, candesartan, irbesartan, valsartan, telmisartan, and EXP3174, all share the common characteristic of slow dissociation from the receptor [1] [6]. This slow dissociation creates a persistent occupancy of the receptor binding site, preventing angiotensin II from accessing and activating the receptor even when present at high concentrations.

The molecular mechanism underlying insurmountable antagonism involves the formation of a slowly dissociating receptor-antagonist complex [1] [6]. This complex formation is facilitated by multiple binding interactions between the antagonist and various amino acid residues within the receptor binding pocket. The strength and number of these interactions determine the degree of insurmountable antagonism observed. For saprisartan, the combination of its bromobenzofuran core structure and the strategically positioned functional groups enables the formation of particularly stable receptor-antagonist complexes [4].

Impact of Slow Dissociation on Therapeutic Efficacy

The slow dissociation kinetics of saprisartan from the angiotensin type 1 receptor represent a critical determinant of its therapeutic efficacy and duration of action [5] [1]. This pharmacological characteristic has profound implications for the compound's ability to provide sustained angiotensin II receptor blockade and maintain therapeutic effects over extended periods.

Slow dissociation kinetics result in prolonged receptor occupancy, which extends the duration of antagonist action beyond what would be predicted based solely on the compound's plasma pharmacokinetics [8] [9]. This phenomenon, known as receptor-mediated pharmacokinetic-pharmacodynamic dissociation, allows saprisartan to maintain therapeutic effects even when plasma concentrations decline to levels that would typically be considered subtherapeutic [8] [9].

The therapeutic implications of slow dissociation are particularly significant in the context of angiotensin type 1 receptor antagonism. The renin-angiotensin-aldosterone system exhibits circadian variations in activity, with peak angiotensin II levels occurring during early morning hours when cardiovascular events are most likely to occur [1]. Compounds with slow dissociation kinetics, such as saprisartan, provide sustained receptor blockade during these critical periods, potentially offering superior cardiovascular protection compared to antagonists with faster dissociation rates [1].

Research indicates that the slow dissociation of insurmountable antagonists creates a virtually irreversible binding interaction under physiological conditions [6] [7]. The dissociation process becomes the rate-limiting step in the restoration of receptor function, effectively creating a functional antagonist reservoir at the receptor level [6] [7]. This reservoir effect ensures that receptor blockade is maintained even in the presence of elevated angiotensin II concentrations that might otherwise overcome the antagonist's effects.

The relationship between dissociation kinetics and therapeutic efficacy is further supported by studies demonstrating that the degree of insurmountable antagonism correlates with the clinical effectiveness of angiotensin receptor blockers [8] [6]. Compounds with the slowest dissociation rates, including saprisartan, demonstrate the most pronounced and sustained therapeutic effects in both experimental and clinical settings [1] [6].

The slow dissociation kinetics of saprisartan also contribute to its favorable tolerability profile. The sustained receptor occupancy achieved through slow dissociation allows for consistent therapeutic effects without the need for frequent dosing or high peak concentrations that might be associated with adverse effects [8] [9]. This pharmacological characteristic enables the maintenance of therapeutic receptor blockade while minimizing the potential for concentration-dependent side effects.

Furthermore, the slow dissociation of saprisartan from the angiotensin type 1 receptor provides protection against the potential for rebound effects following treatment discontinuation [6] [7]. The gradual restoration of receptor function as the compound slowly dissociates helps prevent the sudden return of angiotensin II-mediated physiological responses that could lead to cardiovascular instability [6] [7].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

5.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

610.04972 g/mol

Monoisotopic Mass

610.04972 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HS64NG1G69

Drug Indication

Saprisartan is used in the treatment of hypertension and heart failure.

Pharmacology

By inhibiting the angiotensin II receptor, this drug leades to a decrease in sodium reabsorption and a decrease in vasoconstriction. This has the combined effect of decreasing blood pressure.

MeSH Pharmacological Classification

Angiotensin II Type 1 Receptor Blockers

Mechanism of Action

Saprisartan is a selective, potent, orally active and long-acting nonpeptide Angiotensin II type 1 (AT1) receptor antagonist. Saprisartan blocks the renin-angiotensin-aldosterone system (RAAS) at the level of the AT1 receptor that mediates most, if not all, of the important actions of Ang II. Saprisartan binds reversibly to the AT1 receptors in vascular smooth muscle and the adrenal gland. As angiotensin II is a vasoconstrictor, which also stimulates the synthesis and release of aldosterone, blockage of its effects results in decreases in systemic vascular resistance. AT1 receptor antagonists avoid the nonspecificity of the Ang I converting enzyme (ACE) inhibitors.

Other CAS

146623-69-0

Wikipedia

Saprisartan

Dates

Last modified: 04-14-2024
1: Forhead AJ, Jellyman JK, Gillham K, Ward JW, Blache D, Fowden AL. Renal growth
2: Charlton ST, Davis SS, Illum L. Evaluation of effect of ephedrine on the
3: Charlton ST, Davis SS, Illum L. Nasal administration of an angiotensin
4: Charlton ST, Davis SS, Illum L. Evaluation of bioadhesive polymers as delivery
5: Forhead AJ, Fowden AL. Role of angiotensin II in the pressor response to
6: Forhead AJ, Broughton Pipkin F, Fowden AL. Effect of cortisol on blood
7: Timmermans PB. Pharmacological properties of angiotensin II receptor
8: Timmermans PB. Angiotensin II receptor antagonists: an emerging new class of
9: Wang J, Yi GH, Zhu SM, Gu AG, Popilskis S, Zhang H, Burkhoff D. The role of
10: Anderson IK, Drew GM. The antihypertensive profile of the angiotensin AT1
11: Kuizinga MC, Smits JF, Arends JW, Daemen MJAP. AT2 receptor blockade reduces
12: Ceiler DL, Nelissen-Vrancken HJ, De Mey JG, Smits JF. Effect of chronic
13: Anderson IK, Drew GM. Investigation of the inhibitory effect of
14: Abdi A, Johns EJ. The effect of angiotensin II receptor antagonists on kidney
15: Forhead AJ, Broughton Pipkin F, Sutherland MF, Fowden AL. Changes in the
16: Hunt AA, Hilditch A, Drew GM. Effects of the angiotensin AT1 receptor
17: Zhao L, al-Tubuly R, Sebkhi A, Owji AA, Nunez DJ, Wilkins MR. Angiotensin II
18: Forhead AJ, Whybrew K, Hughes P, Broughton Pipkin F, Sutherland M, Fowden AL.
19: Hilditch A, Prior HM, Drew GM. Further investigations into the mechanism of
20: Clark KL, Robertson MJ, Drew GM. Renal pharmacology of GR138950, a novel

Explore Compound Types